5'-deoxy-5'-thionucleosides

5'-Deoxy-5'-thionucleosides are a class of nucleotide analogs featuring a sulfur atom replacing the usual oxygen at the 2' position of deoxyribose. These compounds exhibit unique biological properties due to their altered stereochemistry and potential for enhanced stability against enzymatic degradation, making them valuable tools in medicinal chemistry and drug discovery. They serve as potent inhibitors of various enzymes, including DNA polymerases, reverse transcriptase, and RNA-dependent DNA polymerases. As such, 5'-deoxy-5'-thionucleosides have been investigated for their therapeutic potential in treating viral infections and certain types of cancer by targeting specific cellular processes. Their structural modifications allow them to mimic the natural nucleotides closely while providing additional benefits, such as reduced immunogenicity and increased resistance to degradation within biological systems.
5'-deoxy-5'-thionucleosides